2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a benzo[d]thiazole unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Benzo[d]thiazole Unit: This involves the condensation of o-aminothiophenol with ethyl bromoacetate, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole derivative with the benzo[d]thiazole derivative using an acylation reaction, typically in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzo[d][1,3]dioxole and benzo[d]thiazole moieties could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)piperidine
- benzo[d][1,3]dioxole-5-carboxylic acid
- 6-ethoxybenzo[d]thiazole-2-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide stands out due to the combination of the benzo[d][1,3]dioxole and benzo[d]thiazole units. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-2-22-12-4-5-13-16(9-12)25-18(19-13)20-17(21)8-11-3-6-14-15(7-11)24-10-23-14/h3-7,9H,2,8,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHKIRBGXCLBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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